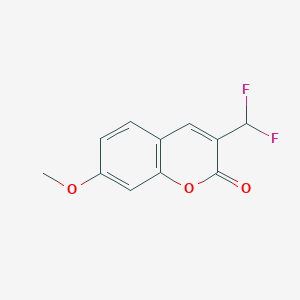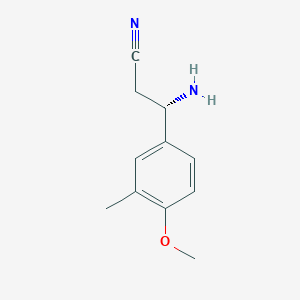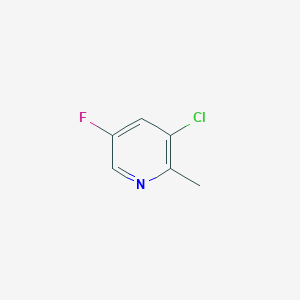
Epienshicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epienshicin is a naturally occurring aryltetralin lignan found in the plant species Schisandra henryi. This compound is part of a larger group of lignans known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of epienshicin typically involves the extraction from Schisandra henryi using advanced chromatographic techniques. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction, often using methanol or ethanol. The crude extract is purified using column chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. biotechnological approaches, such as in vitro cultures of Schisandra henryi, have shown promise in producing this compound on a larger scale. These methods involve optimizing culture conditions to enhance the yield of this compound, making it a viable option for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Epienshicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound molecule.
Major Products:
Wissenschaftliche Forschungsanwendungen
Epienshicin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying lignan biosynthesis and chemical modifications.
Biology: this compound is used in research to understand its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: The compound has shown potential in treating various ailments due to its anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is explored for its use in developing new pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of epienshicin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Anticancer Mechanisms: this compound induces apoptosis in cancer cells by activating specific signaling pathways
Vergleich Mit ähnlichen Verbindungen
Epienshicin is compared with other lignans such as schisantherin A, schisantherin B, and gomisin G. While these compounds share similar structural features, this compound stands out due to its unique aryltetralin structure and distinct biological activities.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it a valuable subject for further research in various scientific fields. As industrial production methods improve, this compound may become more widely available for use in pharmaceuticals and other applications.
Eigenschaften
Molekularformel |
C20H20O5 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(6R,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |
InChI |
InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3/t10-,11-,19-/m1/s1 |
InChI-Schlüssel |
PKDKRIQIMYSIFF-XCJKDKRRSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C(=O)C2=CC3=C(C=C2[C@H]1C4=CC(=C(C=C4)O)OC)OCO3)C |
Kanonische SMILES |
CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)


![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)

![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)


